molecular formula C7H8F7NO2 B14010918 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane CAS No. 356-66-1

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane

Cat. No.: B14010918
CAS No.: 356-66-1
M. Wt: 271.13 g/mol
InChI Key: OZLLKPBJUXSZOV-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane is a fluorinated organic compound with the molecular formula C7H8F7NO2. It is characterized by the presence of seven fluorine atoms and a nitro group attached to a heptane backbone. This compound is known for its unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane typically involves the fluorination of heptane derivatives followed by nitration. One common method includes the reaction of heptane with fluorinating agents such as cobalt trifluoride or silver fluoride under controlled conditions to introduce the fluorine atoms. The resulting fluorinated heptane is then subjected to nitration using nitric acid or a nitrating mixture to introduce the nitro group .

Industrial production methods often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of specific pathways, leading to various biological effects.

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluoro-5-nitroheptane can be compared with other fluorinated nitroalkanes, such as:

    1,1,1,2,2,3,3-Heptafluoro-3-nitropropane: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1,1,1,2,2,3,3-Heptafluoro-4-nitrobutane: Another fluorinated nitroalkane with a different carbon chain length and position of the nitro group.

    1,1,1,2,2,3,3-Heptafluoro-2-nitroethane: A smaller molecule with distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine atoms and the nitro group, which imparts unique chemical properties and reactivity compared to its analogs .

Properties

CAS No.

356-66-1

Molecular Formula

C7H8F7NO2

Molecular Weight

271.13 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-nitroheptane

InChI

InChI=1S/C7H8F7NO2/c1-2-4(15(16)17)3-5(8,9)6(10,11)7(12,13)14/h4H,2-3H2,1H3

InChI Key

OZLLKPBJUXSZOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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